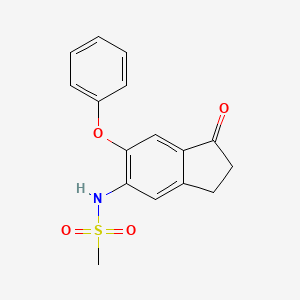
5-Methylsulfonylamino-6-phenoxy-1-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
乙酰化: 5-氨基茚烷与乙酸酐乙酰化生成N-(5-茚烷基)乙酰胺。
硝化: 乙酰胺在冰醋酸中用硝酸硝化,生成N-(6-硝基-5-茚烷基)乙酰胺。
水解: 硝化产物用盐酸水解生成6-硝基-5-茚烷胺。
桑德迈尔反应: 硝基胺与亚硝酸和溴化铜(I)/溴化钠在氢溴酸中发生桑德迈尔反应生成6-硝基-5-溴茚烷。
酚反应: 溴茚烷在吡啶中与苯酚、碳酸钾和氯化铜(I)反应生成6-硝基-5-苯氧基茚烷。
还原和甲磺酰化: 苯氧基茚烷用雷尼镍还原生成5-氨基-6-苯氧基-1-茚酮,然后用甲磺酰氯甲磺酰化生成CGP-28237。
化学反应分析
氧化: 该化合物可以用三氧化铬氧化生成不同的茚酮衍生物。
还原: 用雷尼镍还原硝基,生成氨基衍生物。
取代: 苯氧基可以在适当条件下被其他官能团取代。
这些反应中常用的试剂包括乙酸酐、硝酸、盐酸、亚硝酸、溴化铜(I)、溴化钠、氢溴酸、碳酸钾、氯化铜(I)、吡啶、雷尼镍和甲磺酰氯 .
科学研究应用
CGP-28237因其抗炎特性而得到广泛研究 . 它在动物关节炎和其他炎症疾病模型中表现出减少炎症的功效。 该化合物抑制前列腺素和其他炎症介质的形成,使其成为治疗风湿病和其他炎症性疾病的潜在治疗剂 .
除了其抗炎作用外,CGP-28237还被研究用于治疗自身免疫性疾病,如系统性红斑狼疮和类风湿性关节炎 . 该化合物抑制白细胞介素-1诱导的急性期反应的能力表明其在调节免疫反应方面的潜力 .
作用机制
相似化合物的比较
CGP-28237属于一类具有抗炎活性的茚酮衍生物 . 类似的化合物包括:
CGP-28238: 另一种具有类似抗炎特性的茚酮衍生物。
尼美舒利: 一种磺酰胺类药物,也抑制 COX-2 并具有抗炎作用.
1,2,4-三嗪衍生物: 这些化合物作为 COX-2 抑制剂,已被研究用于其抗炎和抗氧化活性.
生物活性
5-Methylsulfonylamino-6-phenoxy-1-indanone, also known as CGP 28237, is a compound that has garnered attention for its significant biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N1O4S, with a molecular weight of approximately 345.37 g/mol. The compound features a sulfonamide group, which is often associated with enhanced pharmacological properties.
The biological activity of CGP 28237 is primarily attributed to its ability to modulate inflammatory pathways. Key mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : CGP 28237 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in the inflammatory response .
- Cyclooxygenase (COX) Inhibition : This compound exhibits selective inhibition of COX enzymes, reducing the synthesis of prostaglandins involved in pain and inflammation .
- Antioxidant Activity : CGP 28237 demonstrates antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Anti-inflammatory Activity
In preclinical studies, CGP 28237 demonstrated potent anti-inflammatory effects in various models:
- Adjuvant Arthritis Model : Administered at doses as low as 0.05 mg/kg, CGP 28237 significantly reduced inflammation in rat models . The compound showed a favorable gastrointestinal tolerability profile compared to traditional NSAIDs, indicating its potential for safer long-term use.
Analgesic Effects
The analgesic properties were evaluated through various pain models:
- Acute Pain Models : In mice and rats, CGP 28237 exhibited effective analgesia with ED50 values ranging from 2 to 5 mg/kg . This suggests that it may be beneficial for treating acute pain conditions without the severe side effects associated with conventional analgesics.
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of CGP 28237:
- In vitro Studies : The compound was tested against various bacterial strains and displayed notable antimicrobial activity, supporting its versatility as a therapeutic agent .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of CGP 28237:
- Study on Anti-inflammatory Effects : A study published in the Research Journal of Pharmacy and Technology highlighted that CGP 28237 not only inhibited COX enzymes but also reduced inflammatory markers in animal models .
- Gastrointestinal Safety Profile : Research indicated that while CGP 28237 effectively inhibited PGE2 production in inflammatory exudate (ED50 ≤ 2 mg/kg), it did so with minimal impact on gastric mucosa compared to other NSAIDs .
- Comparative Studies : In comparative analyses with other compounds exhibiting similar structures, CGP 28237 showed superior efficacy in reducing inflammation while maintaining lower cytotoxicity levels .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
75360-85-9 |
|---|---|
分子式 |
C16H15NO4S |
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-(1-oxo-6-phenoxy-2,3-dihydroinden-5-yl)methanesulfonamide |
InChI |
InChI=1S/C16H15NO4S/c1-22(19,20)17-14-9-11-7-8-15(18)13(11)10-16(14)21-12-5-3-2-4-6-12/h2-6,9-10,17H,7-8H2,1H3 |
InChI 键 |
BVWQEBWCUCGHHZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=CC=CC=C3 |
规范 SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=CC=CC=C3 |
Key on ui other cas no. |
75360-85-9 |
同义词 |
5-methylsulfonylamino-6-phenoxy-1-indanone CGP 28237 CGP-28237 ZK 34228 ZK-34228 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















